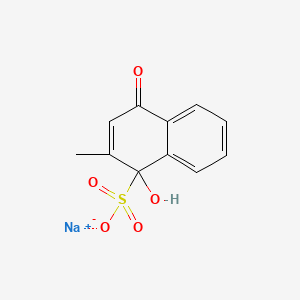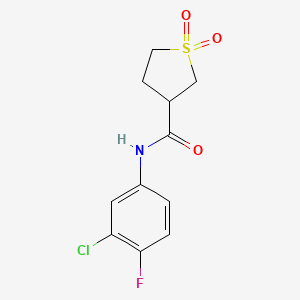
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide is a chemical compound with the molecular formula C11H11ClFNO3S. It is a building block used in various chemical syntheses and has applications in pharmaceutical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide typically involves the reaction of 3-chloro-4-fluoroaniline with tetrahydrothiophene-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar aromatic ring structure.
Uniqueness
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11ClFNO3S |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C11H11ClFNO3S/c12-9-5-8(1-2-10(9)13)14-11(15)7-3-4-18(16,17)6-7/h1-2,5,7H,3-4,6H2,(H,14,15) |
InChI-Schlüssel |
XXNFRASFHKXZGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



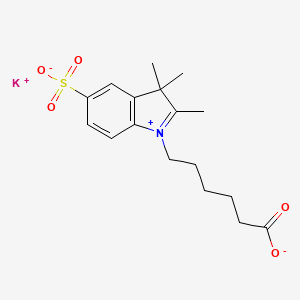
![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
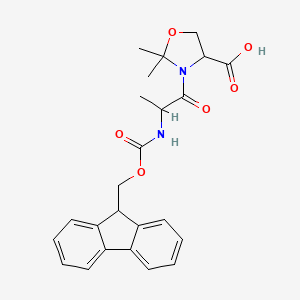
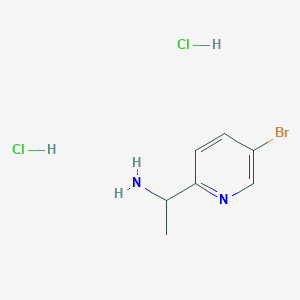
![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


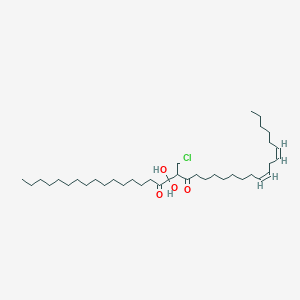
![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
